Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. [] While its exact source is not explicitly mentioned in the provided literature, it is classified as a derivative of piperidine, a heterocyclic organic compound. This compound's primary role in scientific research is as a potential antiviral agent, specifically against rhinoviruses, which are the primary cause of the common cold. []
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound classified under piperidine derivatives, which are significant in the pharmaceutical field due to their diverse biological activities. This compound features a piperidine moiety, a six-membered ring containing one nitrogen atom, which is known for its presence in various pharmaceuticals and alkaloids. The compound's IUPAC name is ethyl 4-(2-piperidin-4-ylethoxy)benzoate hydrochloride, with a molecular formula of and a molecular weight of approximately .
The synthesis of Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride typically involves several key steps:
The molecular structure of Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride consists of a benzoate core linked to an ethoxy group that connects to a piperidine ring. The structural formula can be represented as follows:
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-5-7-15(8-6-14)20-11-9-13-4-3-10-17-12-13;/h5-8,13,17H,2-4,9-12H2,1H3;1H
KATWAKFCWJLPRM-UHFFFAOYSA-N
.Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical transformations:
The specific conditions for these reactions vary depending on the desired product and include temperature control and choice of solvents.
The mechanism of action for Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific biological targets such as receptors and enzymes. The piperidine moiety allows for binding to various neurotransmitter receptors, potentially modulating their activity and leading to pharmacological effects. This interaction can influence pathways related to neurotransmission and other physiological processes .
Relevant data include melting point ranges and boiling points that may vary based on purity and specific preparation methods .
Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride has several scientific applications:
This compound exemplifies the versatility of piperidine derivatives in both academic research and industrial applications, highlighting its importance in modern chemistry and pharmacology.
The synthesis of ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride follows a convergent multi-step sequence that requires precise reaction control and intermediate purification. The primary pathway involves two critical stages:
Critical Process Parameters:
Table 1: Comparative Analysis of Synthetic Pathways
Synthetic Route | Key Intermediate | Reaction Conditions | Yield | Purity |
---|---|---|---|---|
Etherification-first | 2-(4-Piperidinyl)ethyl bromide | K₂CO₃, amyl acetate, 90°C | 85% | 98.5% |
Esterification-first | Ethyl 2-hydroxybenzoate | NaH, DMF, 0°C to RT | 72% | 97.2% |
Convergent protected route | N-Boc-piperidine derivative | Deprotection post-coupling | 68% | 99.1% |
Phase-transfer catalysis (PTC) significantly enhances reaction efficiency in ether bond formation. Tetrabutylammonium bromide (TBAB, 5 mol%) in ethyl acetate/water biphasic systems facilitates anion transfer, reducing reaction times from 16 hours to 4 hours while maintaining yields at 82-86%. This method minimizes thermal degradation of sensitive intermediates [4] [8].
Metal-catalyzed esterification employs ZrOCl₂·8H₂O (zirconyl chloride octahydrate, 3 mol%) in solvent-free conditions at 70°C. This approach achieves near-quantitative conversion of 2-[2-(4-piperidinyl)ethoxy]benzoic acid to the ethyl ester within 2 hours, eliminating racemization risks associated with acid-catalyzed methods:Acid + EtOH → Ester (Conv. 98.7%, Selectivity >99%)
[7]
Microwave-assisted synthesis revolutionizes the etherification step:
Table 2: Catalytic Performance Comparison
Catalyst System | Reaction Type | Temperature | Time | Yield | Byproducts |
---|---|---|---|---|---|
TBAB (5 mol%) | Etherification | 80°C | 4 h | 86% | <1% |
ZrOCl₂·8H₂O (3 mol%) | Esterification | 70°C | 2 h | 99% | None detected |
K₂CO₃ (non-catalytic) | Etherification | 90°C | 16 h | 78% | 3-5% |
Salt formation protocols employ hydrogen chloride saturation in anhydrous ethyl acetate or diethyl ether at 0-5°C. This controlled crystallization generates a hygroscopic white powder with defined stoichiometry (1:1 salt). Critical parameters include:
Solubility profiles demonstrate significant pharmaceutical advantages:
Accelerated stability studies (40°C/75% RH, 6 months) confirm:
Solvent replacement strategies have replaced traditional hazardous solvents:
Catalyst recycling technologies enable:
Waste minimization metrics demonstrate environmental benefits:
Continuous flow technology implementation achieves:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: